molecular formula C20H20N6O2 B2429920 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1351604-78-8

1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2429920
CAS No.: 1351604-78-8
M. Wt: 376.42
InChI Key: FAKNQOJNBDFJIR-UHFFFAOYSA-N
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Description

1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound featuring a pyrazole ring, a pyridazine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with appropriate hydrazine and diketone precursors, the pyrazole ring is formed through cyclization reactions.

    Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized using suitable dicarbonyl compounds and hydrazine derivatives.

    Coupling Reactions: The pyrazole and pyridazine rings are then coupled with a piperazine derivative through amide bond formation.

    Final Assembly: The final step involves the coupling of the assembled intermediate with a phenyl ethanone derivative under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

  • 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)propanone
  • 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)butanone

Comparison: Compared to similar compounds, 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-[4-[4-(6-pyrazol-1-ylpyridazine-3-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-15(27)16-3-5-17(6-4-16)24-11-13-25(14-12-24)20(28)18-7-8-19(23-22-18)26-10-2-9-21-26/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKNQOJNBDFJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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